molecular formula C24H26N4O6 B10986950 3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,5-dihydro-4H-imidazol-4-one

3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10986950
M. Wt: 466.5 g/mol
InChI Key: KAHPRTLLSJQCBI-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a methoxyphenyl group, and an imidazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves multiple steps, typically starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then coupled using a series of reactions, including Pd-catalyzed C-N cross-coupling and amination reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group. Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethyl sulfoxide (DMSO).

Scientific Research Applications

3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s unique structure allows it to interact with multiple molecular targets, making it a valuable candidate for further research in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as tubulin, which is crucial for cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and imidazole-based molecules. For example:

The uniqueness of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C24H26N4O6/c1-32-18-4-2-3-17(12-18)26-7-9-27(10-8-26)22(29)13-19-23(30)28(24(31)25-19)14-16-5-6-20-21(11-16)34-15-33-20/h2-6,11-12,19H,7-10,13-15H2,1H3,(H,25,31)

InChI Key

KAHPRTLLSJQCBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3C(=O)N(C(=O)N3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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